REACTION_CXSMILES
|
CS[C:3]1[NH:12][C:11](=[O:13])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]=1.[F:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]2)=[CH:17][CH:16]=1>C(O)CC(C)C>[F:14][C:15]1[CH:16]=[CH:17][C:18]([N:21]2[CH2:26][CH2:25][N:24]([C:3]3[NH:12][C:11](=[O:13])[C:10]4[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=4[N:4]=3)[CH2:23][CH2:22]2)=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
100 mg
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Type
|
reactant
|
Smiles
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CSC1=NC=2CCCCC2C(N1)=O
|
Name
|
|
Quantity
|
91.8 μL
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)N1CCNCC1
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(CC(C)C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is irradiated in the microwave (CEM Discover) at 150° C. for 2 h
|
Duration
|
2 h
|
Type
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FILTRATION
|
Details
|
The precipitated crystals are filtered off with suction
|
Type
|
WASH
|
Details
|
rinsed thoroughly with ethanol and diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1CCN(CC1)C1=NC=2CCCCC2C(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |